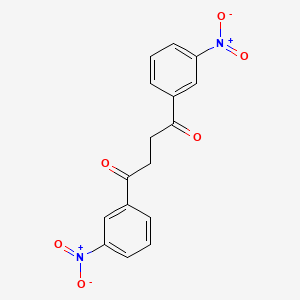

1,4-Bis(3-nitrophenyl)butane-1,4-dione

Description

1,4-Bis(3-nitrophenyl)butane-1,4-dione is a diketone derivative featuring two 3-nitrophenyl substituents at the 1,4-positions of a butane backbone. Nitro groups are electron-withdrawing, influencing reactivity, solubility, and intermolecular interactions. This compound’s meta-substitution pattern may confer distinct steric and electronic characteristics compared to para-substituted analogs, affecting crystallization behavior and applications in organic synthesis or medicinal chemistry .

Properties

CAS No. |

55959-76-7 |

|---|---|

Molecular Formula |

C16H12N2O6 |

Molecular Weight |

328.28 g/mol |

IUPAC Name |

1,4-bis(3-nitrophenyl)butane-1,4-dione |

InChI |

InChI=1S/C16H12N2O6/c19-15(11-3-1-5-13(9-11)17(21)22)7-8-16(20)12-4-2-6-14(10-12)18(23)24/h1-6,9-10H,7-8H2 |

InChI Key |

KYKNAJUWCUJKFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1,4-Bis(4-nitrophenyl)butane-1,4-dione (CAS 108791-66-8): Structure: Para-nitro substituents create a symmetric, planar molecular geometry. Physical Properties: Solid at room temperature (≥98% purity), contrasting with oily analogs like 29ad/29ae (). Applications: Potential as a precursor for antiproliferative agents, inferred from studies on nitro-substituted naphthoquinones .

- 1,4-Bis(4-chlorophenyl)butane-1,4-dione (CAS 24314-35-0): Crystallography: Centrosymmetric structure with coplanar benzene rings and intermolecular C–H⋯O hydrogen bonds, enhancing thermal stability .

(S)-2-(1H-Indol-3-yl)-1,4-bis(4-methoxyphenyl)butane-1,4-dione (29ad) :

Functional Group Modifications

- Fluorinated Derivatives (e.g., 29ae) :

- 1,4-Bis(4-fluorophenyl)-2-(1H-indol-3-yl)butane-1,4-dione (29ae) :

- Fluorine’s electronegativity increases dipole moments and metabolic stability compared to methoxy analogs.

Optical rotation (+293.3° in CHCl₃, 86% ee) suggests enhanced chirality from fluorine’s steric effects .

Tetrafluoro Derivatives :

- 1,1,2,2-Tetrafluoro-1,4-bis(2-furyl)butane-1,4-dione :

- Fluorine substitution reduces electron density, altering reactivity in cyclization and cross-coupling reactions .

Data Tables

Table 1: Physical and Structural Properties of Selected 1,4-Diketones

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.